

An In-depth Technical Guide to 2,3-Dichloro-4-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-4-fluoroaniline

Cat. No.: B1323061

[Get Quote](#)

CAS Number: 36556-52-2

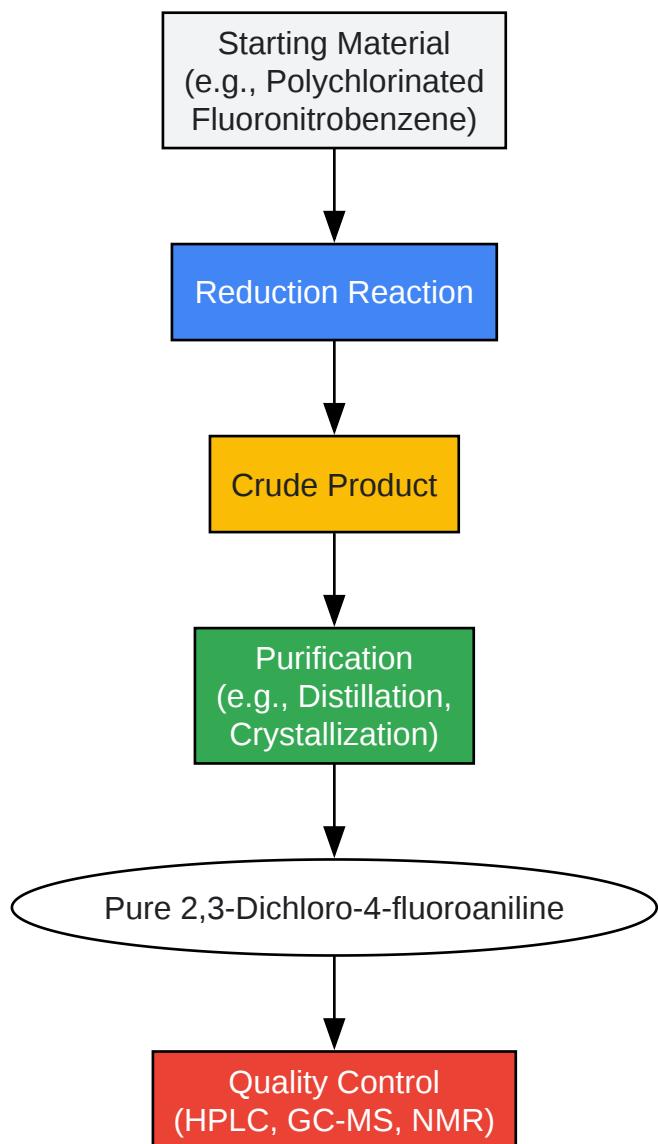
This technical guide provides a comprehensive overview of **2,3-Dichloro-4-fluoroaniline**, a halogenated aniline of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available information on this specific isomer, this guide also includes detailed information on closely related dichloro-fluoroaniline isomers to provide a thorough understanding of the synthesis, potential applications, and analytical methodologies for this class of compounds.

Core Compound Information

2,3-Dichloro-4-fluoroaniline is a substituted aromatic amine with the chemical formula $C_6H_4Cl_2FN$.^[1] Its structure, featuring two chlorine atoms and a fluorine atom on the aniline ring, suggests its potential as a versatile building block in medicinal and materials chemistry.

Physicochemical Properties

A summary of the key physicochemical properties for **2,3-Dichloro-4-fluoroaniline** and a closely related isomer is presented below.


Property	Value for 2,3-Dichloro-4-fluoroaniline	Value for 3,4-Dichloro-2-fluoroaniline
CAS Number	36556-52-2 [1]	886762-39-6
Molecular Formula	C ₆ H ₄ Cl ₂ FN [1]	C ₆ H ₄ Cl ₂ FN
Molecular Weight	180.01 g/mol [1]	180.01 g/mol
Appearance	-	Off-white to light brown powder
Boiling Point	-	255.8 °C
Density	-	1.502 g/cm ³

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **2,3-Dichloro-4-fluoroaniline** is not readily available in the public domain, its synthesis can be inferred from established methods for related polychlorinated fluoroanilines. A plausible synthetic route would involve the reduction of a corresponding nitroaromatic precursor.

General Synthesis Workflow

The synthesis of substituted anilines like **2,3-Dichloro-4-fluoroaniline** typically follows a well-defined workflow, starting from a commercially available precursor.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis and purification of substituted anilines.

Experimental Protocol: Catalytic Hydrogenation of a Dichlorofluoronitrobenzene (Exemplary)

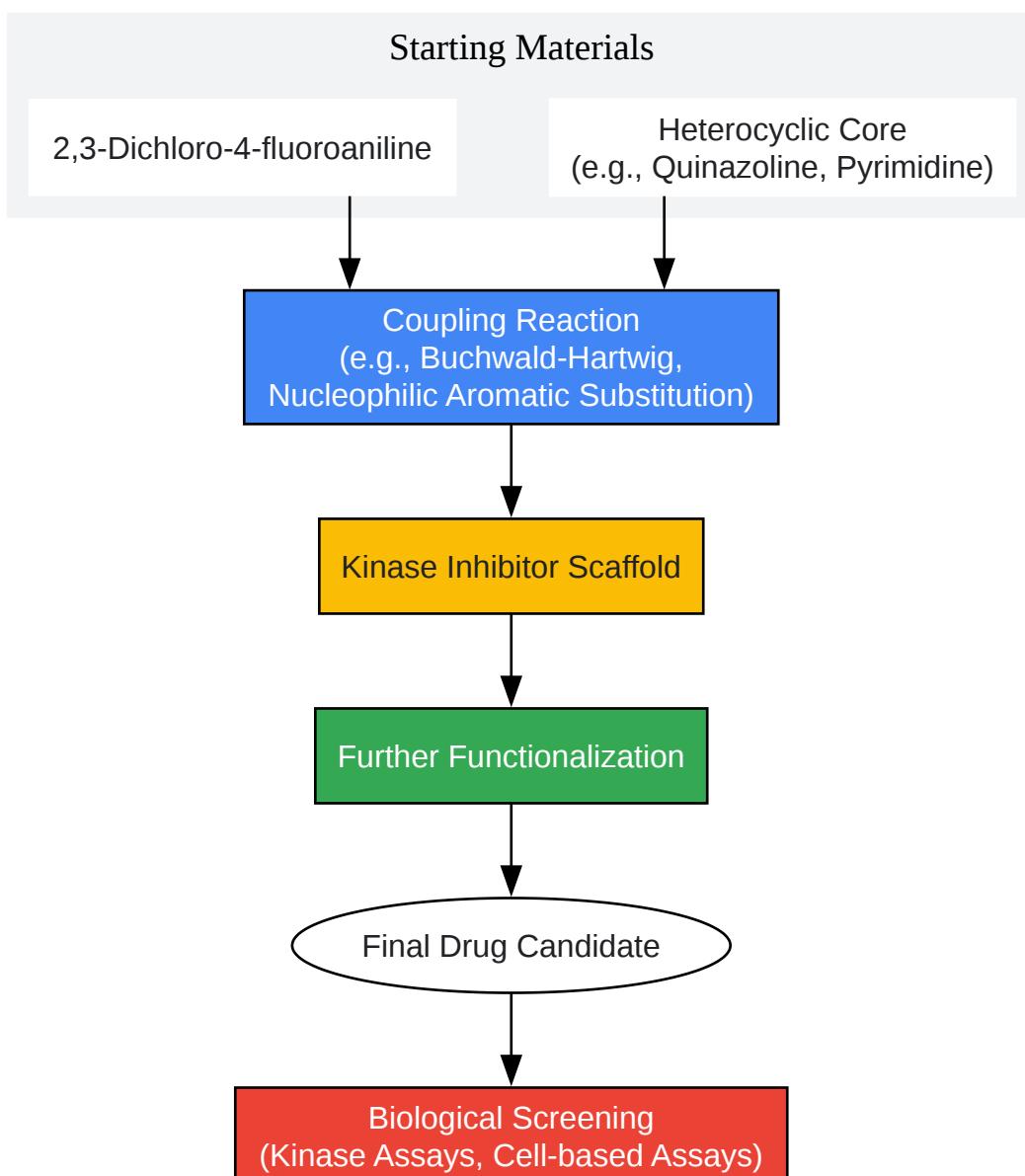
This protocol describes a general method for the reduction of a dichlorofluoronitrobenzene to the corresponding aniline, which could be adapted for the synthesis of **2,3-Dichloro-4-fluoroaniline**.

Materials:

- Dichlorofluoronitrobenzene precursor
- Palladium on carbon (Pd/C) catalyst (5-10%)
- Solvent (e.g., Ethanol, Ethyl Acetate)
- Hydrogen gas
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- A pressure-rated reaction vessel is charged with the dichlorofluoronitrobenzene and the solvent.
- The Pd/C catalyst is added to the mixture under an inert atmosphere.
- The vessel is sealed and purged several times with an inert gas, followed by purging with hydrogen gas.
- The reaction mixture is stirred vigorously and heated to a specified temperature (e.g., 50-80°C) under a constant pressure of hydrogen (e.g., 50-100 psi).
- The reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released.
- The catalyst is removed by filtration through a pad of celite.
- The solvent is removed from the filtrate under reduced pressure to yield the crude aniline.
- The crude product is then purified by distillation, crystallization, or column chromatography.


Applications in Drug Development and Medicinal Chemistry

Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of chlorine and fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific applications for **2,3-Dichloro-4-fluoroaniline** are not well-documented, the structurally similar 3,4-Dichloro-2-fluoroaniline is a known intermediate in the synthesis of Poziotinib, a potent tyrosine kinase inhibitor used in cancer therapy. This suggests that **2,3-Dichloro-4-fluoroaniline** could also serve as a valuable building block for novel kinase inhibitors or other biologically active compounds.

Potential Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aniline core that is essential for their binding to the ATP pocket of the enzyme. The unique substitution pattern of **2,3-Dichloro-4-fluoroaniline** could offer advantages in designing new inhibitors with improved selectivity and potency.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of a potential kinase inhibitor using a substituted aniline.

Analytical and Characterization Methods

The purity and identity of **2,3-Dichloro-4-fluoroaniline** would be confirmed using a combination of standard analytical techniques.

Analytical Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification of volatile impurities and confirmation of molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation (¹ H, ¹³ C, ¹⁹ F NMR).
Infrared (IR) Spectroscopy	Identification of functional groups.

Safety and Handling

Substituted anilines are often toxic and require careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

2,3-Dichloro-4-fluoroaniline represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds in the pharmaceutical and chemical industries. While specific data for this isomer is limited, the extensive research on related polychlorinated fluoroanilines provides a strong foundation for its synthesis, characterization, and potential applications. Further investigation into the properties and reactivity of **2,3-Dichloro-4-fluoroaniline** is warranted to unlock its full potential in the development of new medicines and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical synthesis and characterization of fluoro-substituted polyanilines | CoLab [colab.ws]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dichloro-4-fluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323061#2-3-dichloro-4-fluoroaniline-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com